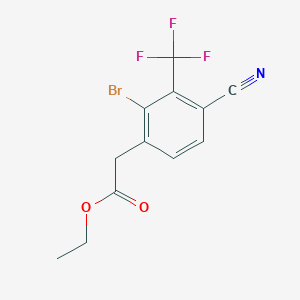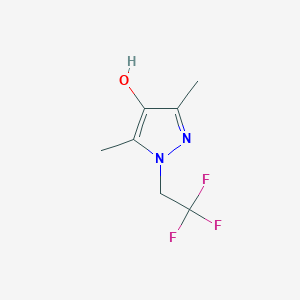
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as triazoles, has been extensively studied. Triazoles are significant heterocycles that exhibit broad biological activities. A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .Chemical Reactions Analysis
Specific chemical reactions involving “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthesis and Characterization
Metallomacrocyclic Palladium(II) Complexes : New hybrid pyrazole ligands substituted with polyether chains and phenyl groups, related to the compound , have been synthesized. These ligands reacted with palladium(II) complexes to form monomeric and dimeric compounds. Their solid-state structures were determined by X-ray diffraction, and the compounds were fully characterized, including diffusion NMR studies (Guerrero et al., 2008).
Bipyrazole Derivatives as Corrosion Inhibitors : A density functional theory (DFT) study was conducted on bipyrazolic-type organic compounds, including derivatives of the compound , to determine their potential activity as corrosion inhibitors. Theoretical calculations matched experimental data, suggesting potential applications in corrosion inhibition (Wang et al., 2006).
Chemical Properties and Reactions
Tautomerism Studies : Research on N-Substituted Pyrazolones, which are closely related to the compound , investigated their tautomerism. X-ray crystal structure analysis and NMR studies were used to understand the molecular behavior in different solvents (Arbačiauskienė et al., 2018).
Vilsmeier-Haak Formylation : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, similar to the compound in focus, was studied. This research provides insights into the chemical reactivity of these pyrazole derivatives, which could be applicable to the compound (Attaryan et al., 2006).
Potential Biological Applications
Prostate Cancer Antigen-1 Inhibitors : A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, structurally related to the compound, were synthesized and evaluated as inhibitors of prostate cancer antigen-1. These studies could provide a foundation for future research on related compounds as potential anti-cancer drugs (Nakao et al., 2014).
Antibacterial and DNA Photocleavage Study : 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, which share structural similarities with the compound , showed potential antibacterial properties and DNA photocleavage activity. This indicates possible applications in microbiology and genetic studies (Sharma et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4-6(13)5(2)12(11-4)3-7(8,9)10/h13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFYHCEEIQSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


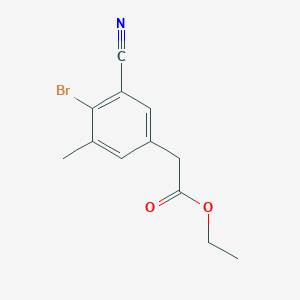


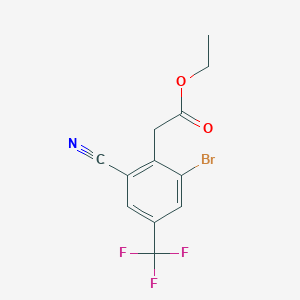
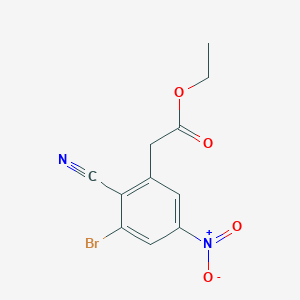

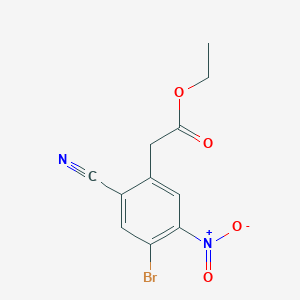

![[(2S)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B1414031.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol](/img/structure/B1414034.png)
![Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate](/img/structure/B1414035.png)

